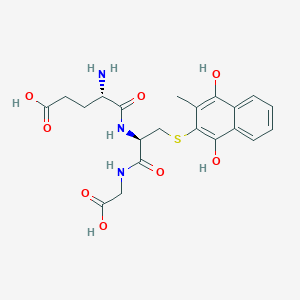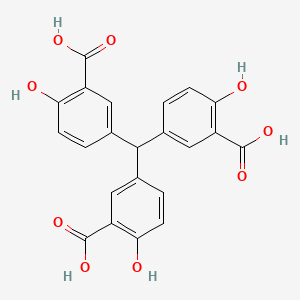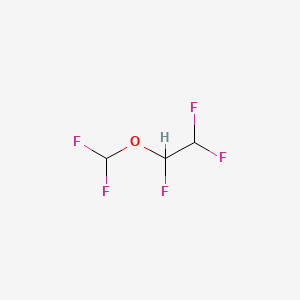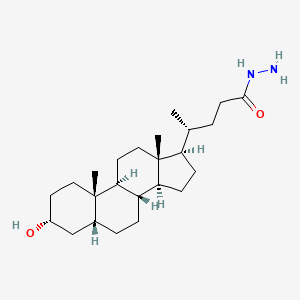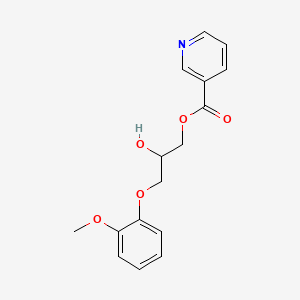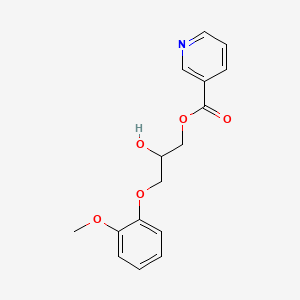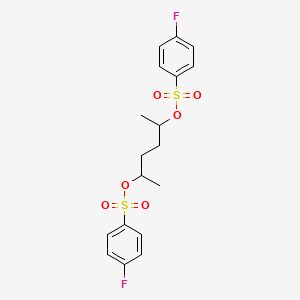![molecular formula C10H9I2NO3 B12811718 [4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate CAS No. 17641-11-1](/img/structure/B12811718.png)
[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 221260: , also known as ammonium iron(III) sulfate dodecahydrate, is a chemical compound with the formula ( \text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O} ). It is commonly used in various scientific and industrial applications due to its unique properties. This compound is a double salt of ammonium sulfate and iron(III) sulfate, and it forms beautiful violet crystals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ammonium iron(III) sulfate dodecahydrate typically involves the reaction of iron(III) sulfate with ammonium sulfate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired dodecahydrate form. The general reaction is as follows: [ \text{Fe}_2(\text{SO}_4)_3 + (NH_4)_2\text{SO}_4 + 24\text{H}_2\text{O} \rightarrow 2\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of ammonium iron(III) sulfate dodecahydrate involves large-scale mixing of iron(III) sulfate and ammonium sulfate in water, followed by crystallization. The crystallization process is carefully controlled to obtain high-purity crystals. The crystals are then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ammonium iron(III) sulfate dodecahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) sulfate under specific conditions.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and sulfuric acid can be used.
Substitution: Reactions with other sulfate salts can lead to substitution.
Major Products Formed:
Oxidation: Iron(III) oxide and sulfate ions.
Reduction: Iron(II) sulfate and ammonium ions.
Substitution: Various substituted ammonium iron(III) sulfate compounds.
Scientific Research Applications
Ammonium iron(III) sulfate dodecahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of various ions.
Biology: It is used in microbiology as a nutrient source for certain microorganisms.
Medicine: It has applications in the preparation of certain pharmaceutical compounds.
Industry: It is used in water purification, dyeing, and as a mordant in textile processing.
Mechanism of Action
The mechanism of action of ammonium iron(III) sulfate dodecahydrate involves its ability to donate or accept electrons in redox reactions. The iron(III) ion can act as an electron acceptor, making it useful in oxidation reactions. The ammonium ion can participate in various substitution reactions, enhancing its versatility in chemical processes.
Comparison with Similar Compounds
- Potassium iron(III) sulfate dodecahydrate
- Sodium iron(III) sulfate dodecahydrate
- Aluminum ammonium sulfate dodecahydrate
Uniqueness: Ammonium iron(III) sulfate dodecahydrate is unique due to its specific combination of ammonium and iron(III) ions, which provides distinct chemical properties. Its ability to form stable dodecahydrate crystals and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
17641-11-1 |
|---|---|
Molecular Formula |
C10H9I2NO3 |
Molecular Weight |
444.99 g/mol |
IUPAC Name |
[4-[(2-iodoacetyl)amino]phenyl] 2-iodoacetate |
InChI |
InChI=1S/C10H9I2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14) |
InChI Key |
PASZUJBQKLPTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)OC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


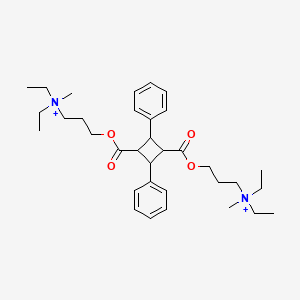
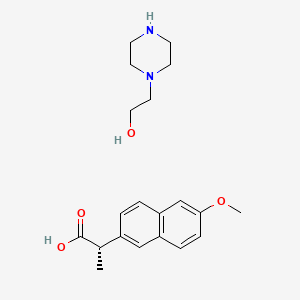
![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)
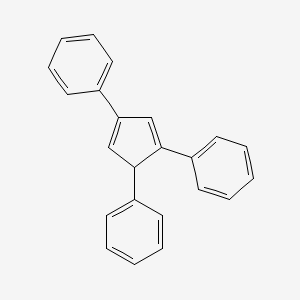
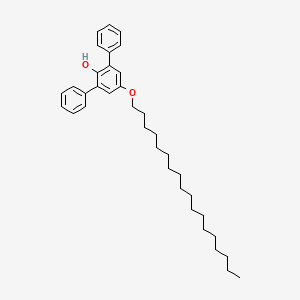
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
